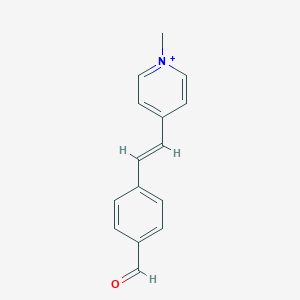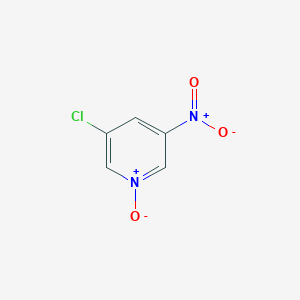![molecular formula C15H13N3O B493075 N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B493075.png)
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acetamide group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of Na2CO3 . This method yields the desired compound in excellent yields ranging from 72% to 89% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of microwave irradiation has been explored to accelerate the reaction process and improve yields .
化学反応の分析
Types of Reactions
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using gold-catalyzed oxidation of terminal alkynes to glyoxals.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Gold catalysts and terminal alkynes are used for oxidation reactions.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 1,2-diones.
Reduction: The major products are reduced forms of the compound.
Substitution: The major products are substituted derivatives of the compound.
科学的研究の応用
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide involves the inhibition of specific molecular targets, such as VEGFR2. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells . The compound also interacts with other molecular targets, contributing to its broad spectrum of pharmacological activities .
特性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28g/mol |
IUPAC名 |
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)16-13-7-8-15-17-14(10-18(15)9-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19) |
InChIキー |
TZNJVVXSMGKGMR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 |
正規SMILES |
CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde](/img/structure/B492993.png)

![2-(4-Formylphenyl)-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492995.png)
![4-[6-(Propylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B492999.png)
![4-[(4-Formylphenoxy)methyl]-3-methyl-1,3-thiazol-3-ium](/img/structure/B493000.png)

![4-[(4-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493003.png)


![6-(Butylsulfanyl)-2-(4-formylphenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493009.png)
![1-methyl-2-(3-nitrophenyl)-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B493011.png)
![2-[(4-Formylphenoxy)methyl]-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493013.png)

![4-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde](/img/structure/B493015.png)
